Prmt5-IN-25 -

Prmt5-IN-25

Catalog Number: EVT-10988830
CAS Number:
Molecular Formula: C24H21F3N6O
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prmt5-IN-25 is a small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5), a crucial enzyme involved in various cellular processes, including transcription regulation, RNA splicing, and DNA repair. PRMT5 is classified as a type II protein arginine methyltransferase, primarily catalyzing the symmetric dimethylation of arginine residues in target proteins, which plays a significant role in epigenetic regulation and cell cycle progression . The compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting aberrant PRMT5 activity .

Source and Classification

Prmt5-IN-25 was developed as part of ongoing research to identify effective inhibitors of PRMT5 for therapeutic use. The classification of this compound falls under small molecule inhibitors that specifically target the enzymatic activity of PRMT5. This classification is critical as it differentiates Prmt5-IN-25 from other types of inhibitors that may act on different biological pathways or targets .

Synthesis Analysis

Methods

The synthesis of Prmt5-IN-25 involves several key steps that typically include the following:

  1. Starting Materials: The synthesis begins with readily available chemical precursors, often involving amines and carboxylic acids.
  2. Reactions: Common synthetic techniques include:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: Such as alkylation or acylation to enhance binding affinity to PRMT5.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to isolate Prmt5-IN-25 from by-products.

Technical Details

The synthetic pathway may involve multiple reaction conditions, such as varying temperatures and solvents, to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of Prmt5-IN-25 can be characterized by its specific functional groups that facilitate interaction with the active site of PRMT5. The compound typically contains:

  • A central aromatic ring system for π-stacking interactions.
  • Alkyl chains or heteroatoms that enhance solubility and binding affinity.

Data

Molecular modeling studies suggest that Prmt5-IN-25 occupies the substrate-binding pocket of PRMT5, effectively inhibiting its methyltransferase activity. The binding affinity can be quantitatively assessed using techniques such as Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd) .

Chemical Reactions Analysis

Reactions

Prmt5-IN-25 primarily acts through competitive inhibition against the substrate for PRMT5. The key reactions involved include:

  1. Inhibition of Methylation: By binding to the active site, Prmt5-IN-25 prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins.
  2. Alteration of Protein Interactions: Inhibition can lead to downstream effects on protein-protein interactions critical for cellular functions.

Technical Details

Kinetic studies reveal that Prmt5-IN-25 exhibits a dose-dependent inhibition profile, affecting various substrates of PRMT5 in cellular assays .

Mechanism of Action

Process

The mechanism by which Prmt5-IN-25 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of PRMT5, blocking access to SAM and substrate proteins.
  2. Disruption of Methylation: This binding inhibits the methylation process, leading to altered expression and function of target proteins involved in cell cycle regulation and RNA processing.
  3. Cellular Outcomes: In cancer cells, this inhibition can result in reduced proliferation and increased apoptosis due to dysregulated gene expression .

Data

Experimental data indicate that treatment with Prmt5-IN-25 leads to significant changes in gene expression profiles associated with cell growth and survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

Prmt5-IN-25 is typically characterized by:

  • Molecular Weight: Approximately 300–500 g/mol.
  • Solubility: Soluble in common organic solvents such as DMSO or ethanol.

Chemical Properties

The chemical stability of Prmt5-IN-25 under physiological conditions is crucial for its efficacy as a therapeutic agent. Stability studies reveal that it maintains its integrity over time when stored at appropriate temperatures .

Applications

Prmt5-IN-25 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: As an inhibitor of PRMT5, it is being investigated for its potential to treat various cancers characterized by overexpression or aberrant activity of this enzyme.
  2. Epigenetic Research: The compound serves as a tool for studying the role of arginine methylation in gene regulation and cellular processes.
  3. Drug Development: Ongoing studies aim to optimize Prmt5-IN-25 for improved potency and selectivity against PRMT5, paving the way for new therapeutic options in oncology .
Introduction

PRMT5 as a Therapeutic Target in Oncogenesis

Protein arginine methyltransferase 5 (PRMT5) is a type II enzyme that catalyzes symmetric dimethylation of arginine residues on histone (H3R8me2s, H4R3me2s) and non-histone substrates. This post-translational modification regulates essential cellular processes, including transcriptional repression, RNA splicing, DNA damage repair, and cell cycle progression [6] [10]. PRMT5 forms a catalytically active hetero-octameric complex with methylosome protein 50 (MEP50), which stabilizes the enzyme and enhances its substrate affinity [10]. Dysregulation of PRMT5 drives oncogenesis through multiple mechanisms:

  • Epigenetic Silencing: PRMT5-mediated H4R3me2s represses tumor suppressor genes (e.g., ST7, NM23) in leukemia and breast cancer [6] [8].
  • Splicing Dysregulation: PRMT5 methylates spliceosome components (e.g., Sm proteins) and RNA-binding proteins (e.g., fused in sarcoma), leading to aberrant mRNA processing in tumors with splicing factor mutations [1] [9].
  • Oncogenic Signaling: Non-histone substrates include key regulators like epidermal growth factor receptor, spleen tyrosine kinase, and E2F transcription factor 1, whose methylation amplifies pro-survival signaling [6] [8].

Table 1: Pathological Roles of PRMT5 in Human Cancers

Cancer TypeMolecular ConsequenceClinical Correlation
Triple-negative breast cancerHeterogeneous nuclear PRMT5 localization; EGFR pathway activationHigh expression correlates with poor prognosis [8]
CholangiocarcinomaOverexpression of PRMT5/MEP50 complexDrives DNA repair defects; 25% exhibit methylthioadenosine phosphorylase loss [4]
CDK4/6 inhibitor-resistant ER+ breast cancerPRMT5 dependency upon retinoblastoma protein lossMediates G1/S transition via fused in sarcoma dissociation from RNA polymerase II [1]

Rationale for PRMT5 Inhibitor Development

The development of PRMT5 inhibitors is motivated by three compelling biological rationales:

  • Synthetic Lethality: Tumors with methylthioadenosine phosphorylase deletion (occurring in ~15% of all cancers due to co-deletion with CDKN2A) accumulate methylthioadenosine, which partially inhibits PRMT5. This creates hypersensitivity to pharmacological PRMT5 inhibition [5] [9].
  • Resistance Reversal: In estrogen receptor-positive breast cancers, loss of retinoblastoma protein confers resistance to cyclin-dependent kinase 4/6 inhibitors (e.g., palbociclib). PRMT5 inhibition restores cell cycle arrest in retinoblastoma protein-deficient models by blocking DNA synthesis proteins independently of the retinoblastoma protein pathway [1].
  • Immune Modulation: Preclinical evidence indicates PRMT5 inhibition enhances T-cell infiltration into tumors. In cholangiocarcinoma models, PRMT5-targeting drugs recruit CD4+/CD8+ T cells to tumor sites, suggesting potential synergy with immunotherapy [4].

Table 2: Molecular Vulnerabilities Exploited by PRMT5 Inhibition

Therapeutic RationaleKey Molecular MechanismValidating Evidence
Synthetic lethalityMethylthioadenosine phosphorylase deficiency sensitizes PRMT5 inhibitionSelective growth suppression in methylthioadenosine phosphorylase-null HCT116 cells [5]
Overcoming cyclin-dependent kinase 4/6 resistanceRetinoblastoma protein-independent G1/S blockadeSynergy with fulvestrant in patient-derived xenografts [1]
Splicing addictionAccumulation of mis-spliced transcripts in splicing factor-mutant cancersAntiproliferative activity in acute myelogenous leukemia with splicing factor mutations [9]

Discovery Landscape of PRMT5 Inhibitors

PRMT5 inhibitors are classified by their mechanism of action and chemical structure:

  • S-Adenosylmethionine-Competitive Inhibitors: These adenosine analogs (e.g., GSK3326595, JNJ-64619178) occupy the S-adenosylmethionine binding pocket. JNJ-64619178 exhibits prolonged target engagement due to slow off-rate kinetics (koff = 4.7 × 10−4 s−1), trapping PRMT5 in an inactive state [9].
  • Substrate-Competitive Inhibitors: Compounds like EPZ015666 bind the substrate pocket, blocking arginine access. Their tetrahydroisoquinoline core enables selective cation-π interactions with phenylalanine 327, a PRMT5-specific residue [5] [8].
  • Dual S-Adenosylmethionine/Subsite Inhibitors: JNJ-64619178 extends a quinoline moiety into the arginine tunnel, simultaneously obstructing S-adenosylmethionine and substrate binding [9].

PRMT5-IN-25 (compound 503; CAS 2691869-82-4) represents a potent substrate-competitive inhibitor with distinct properties:

  • Biochemical Potency: Exhibits a Ki of 0.06 nM against PRMT5, ranking among the most potent inhibitors reported [2].
  • Cellular Activity: Demonstrates antiproliferative IC50 values of 26 nM and 68 nM in methylthioadenosine phosphorylase-null and wild-type HCT116 cells, respectively, indicating selective activity in methylthioadenosine phosphorylase-deficient contexts [2].
  • Chemical Structure: Features a trifluoromethyl-phenyl moiety linked to a chiral tetrahydropyran via an aminomethyl bridge. This configuration optimizes binding to the substrate pocket [2] [5].

Properties

Product Name

Prmt5-IN-25

IUPAC Name

2-amino-3-methyl-N-[(1R)-1-pyrimidin-2-ylethyl]-N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]quinoline-6-carboxamide

Molecular Formula

C24H21F3N6O

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C24H21F3N6O/c1-14-10-17-11-16(4-7-20(17)32-21(14)28)23(34)33(15(2)22-29-8-3-9-30-22)13-19-6-5-18(12-31-19)24(25,26)27/h3-12,15H,13H2,1-2H3,(H2,28,32)/t15-/m1/s1

InChI Key

QRZCNKOBDDQUAP-OAHLLOKOSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C(C)C4=NC=CC=N4)N=C1N

Isomeric SMILES

CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@H](C)C4=NC=CC=N4)N=C1N

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